MAO-A Inhibition Profile
Methyl 2-(benzylamino)benzoate demonstrates measurable inhibitory activity against recombinant bovine mitochondrial MAO-A, with a reported IC₅₀ of 1,240 nM [1]. This ortho-substituted methyl ester exhibits a distinct potency profile compared to other benzylamino-containing compounds. For instance, the meta-substituted isomer, 3-(benzylamino)benzoate, has a lower molecular mass (226.255 Da) and different spatial arrangement, which is expected to alter its binding affinity, though direct quantitative comparison is not available . Similarly, while N-benzylanthranilic acid (the carboxylic acid analog) is known for its anti-inflammatory and analgesic effects via COX and lipoxygenase inhibition , the methyl ester variant's MAO-A inhibitory activity represents a differentiated and quantifiable target engagement.
| Evidence Dimension | MAO-A Enzyme Inhibition (IC₅₀) |
|---|---|
| Target Compound Data | 1,240 nM (1.24 µM) |
| Comparator Or Baseline | 3-(Benzylamino)benzoate (meta-isomer) and N-benzylanthranilic acid (acid analog); quantitative MAO-A data not reported. |
| Quantified Difference | Not calculable; represents a distinct activity profile. |
| Conditions | Recombinant bovine mitochondrial MAO-A, using benzylamine or serotonin as substrate, incubated for 60 mins, measured by fluorimetry assay [1]. |
Why This Matters
This specific and quantifiable MAO-A inhibition data provides a basis for selecting this compound as a tool or scaffold in neurological research over analogs lacking this defined activity.
- [1] BindingDB. (2023). BDBM50597779 (CHEMBL5205498) Affinity Data for Methyl 2-(benzylamino)benzoate. Retrieved from http://ww.w.bindingdb.org/rwd/bind/chemsearch/marvin/MolStructure.jsp?monomerid=50597779 View Source
